molecular formula C8H11BrClNO B3021677 4-Bromo-3-ethoxyaniline hydrochloride CAS No. 846023-33-4

4-Bromo-3-ethoxyaniline hydrochloride

Cat. No. B3021677
M. Wt: 252.53 g/mol
InChI Key: CVVLNBLBIWBEPT-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxyaniline hydrochloride is a chemical compound with the molecular formula C8H11BrClNO . It has an average mass of 252.536 Da and a monoisotopic mass of 250.971252 Da . This compound is used as a reactant in the preparation of anilinoquinolinecarboxamides, which are CSF-1R kinase inhibitors .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-ethoxyaniline hydrochloride consists of a benzene ring substituted with a bromine atom, an ethoxy group, and an amino group . The compound’s SMILES string is Cl.CCOc1cc(N)ccc1Br .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-ethoxyaniline hydrochloride include a molecular weight of 252.54 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Metabolic Pathway Study

A study by Kanamori et al. (2002) examined the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a psychoactive phenethylamine, in rats. The research found several metabolites of 2C-B, including derivatives of 4-bromoaniline, suggesting complex metabolic pathways involving deamination, reduction, oxidation, and acetylation processes (Kanamori et al., 2002).

Synthesis of Antimicrobial Agents

El-Hashash et al. (2011) investigated the behavior of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with various nitrogen nucleophiles, including o-bromoaniline. This study contributed to the synthesis of new quinazoline and quinazolinone derivatives with potential antimicrobial activity (El-Hashash et al., 2011).

Study of Crystal Structures

Dey and Desiraju (2004) examined the crystal structures of several 4-phenoxyanilines, including the bromo derivative. The study provided insights into the isomorphism and structural equivalence of different halogenated anilines (Dey & Desiraju, 2004).

Synthesis of Azetidine Derivatives

Doraswamy and Ramana (2013) focused on synthesizing substituted phenyl azetidines, starting with 2-(4-bromo phenyl) methyl cyanide. These compounds were analyzed for their potential as antimicrobial agents (Doraswamy & Ramana, 2013).

Synthesis of Quinoline Derivatives

Abdel‐Wadood et al. (2014) used 2‐Bromo‐4‐fluoroaniline for the synthesis of thieno[3,2‐c]quinoline and pyrrolo[3,2‐c]quinoline systems. These compounds were then evaluated for their antimicrobial activities, showing significant potential against various bacterial strains (Abdel‐Wadood et al., 2014).

Synthesis of N-Hydroxy-Phenyloctanediamide

Desai et al. (2000) developed a method to synthesize N-hydroxy-N-[4-3H]phenyloctanediamide ([4-3H]SAHA), a potent cytodifferentiating agent, starting with 4-bromoaniline. This method played a crucial role in generating high-specific-activity compounds (Desai et al., 2000).

Synthesis of Antitumor Agents

Murali et al. (2017) synthesized novel hetero annulated carbazoles, starting with 3-bromo-4-methoxy benzaldehyde, and identified 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole as a promising antitumor agent (Murali et al., 2017).

properties

IUPAC Name

4-bromo-3-ethoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5H,2,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVVLNBLBIWBEPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-ethoxyaniline hydrochloride

CAS RN

846023-33-4
Record name Benzenamine, 4-bromo-3-ethoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=846023-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SS Tanzey, X Shao, J Stauff, J Arteaga, P Sherman… - Pharmaceuticals, 2018 - mdpi.com
… To a solution mixture of 4-bromo-3-ethoxyaniline hydrochloride (1) (0.66 g, 3 mmol) and K 2 CO 3 (1.68 g, 12.2 mmol) in MeCN (30 mL) was added diethyl-ethoxymethylene malonate (…
Number of citations: 27 0-www-mdpi-com.brum.beds.ac.uk

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